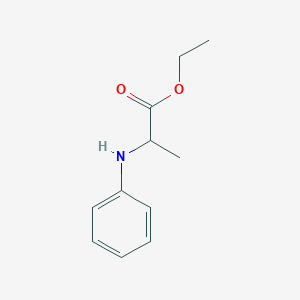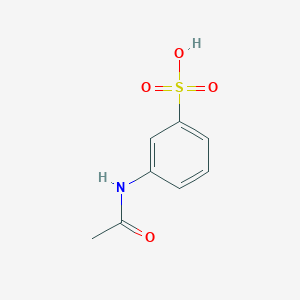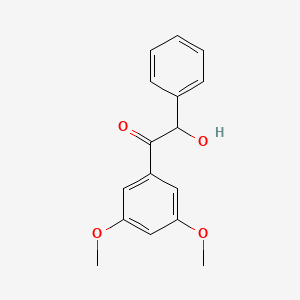
4-Chloro-5,6,7-trimethoxyquinazoline
Übersicht
Beschreibung
4-Chloro-5,6,7-trimethoxyquinazoline is an organic compound with the molecular formula C11H11ClN2O3. It is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of three methoxy groups and a chlorine atom attached to the quinazoline core. It is commonly used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline typically involves multi-step reactions. One common method starts with commercially available 6-hydroxy-7-methoxyquinazolin-4(3H)-one. This compound is first reacted with acetic anhydride to form an intermediate, which is then treated with phosphorus oxychloride to introduce the chlorine atom. The final step involves the reaction with 3-chloro-4-fluoroaniline to yield this compound . Industrial production methods often utilize similar synthetic routes but may employ different solvents and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-5,6,7-trimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl derivatives under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5,6,7-trimethoxyquinazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-5,6,7-trimethoxyquinazoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells may involve the inhibition of key enzymes or signaling pathways essential for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5,6,7-trimethoxyquinazoline can be compared with other quinazoline derivatives, such as:
4,6,7-Trimethoxyquinazoline: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Chloroquinazoline: Lacks the methoxy groups, which can significantly alter its chemical properties and applications.
5,6,7-Trimethoxyquinazoline: Similar structure but without the chlorine atom, leading to different substitution patterns and reactivity.
Eigenschaften
IUPAC Name |
4-chloro-5,6,7-trimethoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(11(12)14-5-13-6)10(17-3)9(7)16-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRIRMDOFREES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CN=C2Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444453 | |
| Record name | 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-54-3 | |
| Record name | 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate](/img/structure/B3053635.png)



![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)




